Lipophilicity Fine-Tuning: Higher LogP vs. 5-Methoxy Analog for Improved Membrane Permeability Potential
The 5-ethoxy derivative possesses a calculated LogP of 1.128, whereas the direct 5-methoxy analog (CAS 501359-37-1) has a lower LogP of 0.73 [1]. This quantified increase in lipophilicity of approximately 0.4 LogP units suggests improved passive membrane permeability, a key parameter in early drug discovery. This positions the 5-ethoxy compound as a preferable fragment for targets requiring slightly higher lipophilicity without introducing a larger or more complex substituent.
| Evidence Dimension | Computed LogP (Octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.128 |
| Comparator Or Baseline | 5-Methoxy-[1,2,4]triazolo[4,3-a]pyridine (CAS 501359-37-1): LogP = 0.73 |
| Quantified Difference | Absolute difference of +0.398 LogP units |
| Conditions | Calculated physicochemical properties from authoritative chemical databases (yybyy.com, chemsrc.com) |
Why This Matters
A targeted increase in LogP can shift a compound from poorly permeable to moderately permeable, making the 5-ethoxy compound a more suitable choice for intracellular or CNS targets without the need for additional structural modifications.
- [1] 5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine. CAS 66999-66-4. Physicochemical properties. Chemical An-platform (yybyy.com). View Source
